3-Bromo-2-iodo-5-methylbenzonitrile
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Overview
Description
3-Bromo-2-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring bromine, iodine, and a methyl group as substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 5-methylbenzonitrile. The process begins with the bromination of 5-methylbenzonitrile using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzonitrile. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to produce the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Compounds with oxidized functional groups like carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-2-iodo-5-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-methylbenzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile . In coupling reactions, the compound participates in palladium-catalyzed cross-coupling processes, where the palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl halide and the boronic acid .
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-3-methylbenzonitrile: Similar but lacks the iodine substituent.
3-Bromo-2-iodo-5-methylbenzoate: An ester derivative with similar halogen substituents.
Uniqueness: 3-Bromo-2-iodo-5-methylbenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of complex molecules through various synthetic routes. Its combination of substituents provides a versatile platform for further functionalization and application in different fields of research .
Properties
Molecular Formula |
C8H5BrIN |
---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
3-bromo-2-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 |
InChI Key |
HQAZPDJKCFYVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C#N |
Origin of Product |
United States |
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